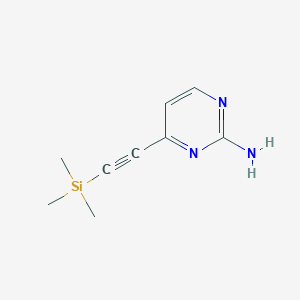

2-Amino-4-(trimethylsilylethynyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-trimethylsilylethynyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,3)7-5-8-4-6-11-9(10)12-8/h4,6H,1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAKPCMZMBHQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trimethylsilylethynyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-amino-4-chloropyrimidine.

Substitution Reaction: The chlorine atom at the 4-position is replaced with a trimethylsilylethynyl group. This substitution is usually carried out using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of a palladium catalyst, copper iodide as a co-catalyst, and trimethylsilylacetylene as the alkyne source.

Reaction Conditions: The reaction is typically performed in an inert atmosphere (e.g., under nitrogen or argon) and at elevated temperatures (around 60-80°C). Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial Production Methods

While specific industrial production methods for 2-Amino-4-(trimethylsilylethynyl)pyrimidine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trimethylsilylethynyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The trimethylsilylethynyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-Amino-4-(trimethylsilylethynyl)pyrimidine is an organic compound with a pyrimidine ring substituted by an amino group and a trimethylsilylethynyl group. Its molecular formula is C₁₀H₁₄N₂Si, with a molecular weight of approximately 194.3 g/mol. The presence of the trimethylsilylethynyl group enhances its chemical reactivity and solubility, making it a valuable intermediate in organic synthesis.

Reactivity

The reactivity of 2-amino-4-(trimethylsilylethynyl)pyrimidine is attributed to its functional groups. Common reactions include:

- Cross-coupling Reactions: The trimethylsilylethynyl group can participate in various cross-coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

- Deprotection: The trimethylsilyl group can be removed under specific conditions to yield a terminal alkyne, which can be further functionalized.

- Cycloadditions: It can undergo cycloaddition reactions to form cyclic structures.

Comparison with Structurally Similar Compounds

The presence of the trimethylsilylethynyl group in 2-amino-4-(trimethylsilylethynyl)pyrimidine enhances its solubility and reactivity compared to other pyrimidines, making it particularly useful in synthetic applications and biological evaluations.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylpyrimidine | Contains an amino group and methyl substitution | Less reactive than the trimethylsilylethynyl variant |

| 2-Amino-4,6-dimethylpyrimidine | Two methyl groups on the pyrimidine ring | Increased steric hindrance compared to trimethylsilylethynyl |

| 2-Amino-4-(phenylethynyl)pyrimidine | Phenylethynyl substituent instead of trimethylsilyl | Different electronic properties due to phenyl group |

| 5-Amino-1,3-dimethylpyrimidine | Amino group at position five | Different biological activity profile |

Mechanism of Action

The mechanism of action of 2-Amino-4-(trimethylsilylethynyl)pyrimidine depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Molecular Targets and Pathways

Enzymes: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

Receptors: The compound may bind to G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-chloropyrimidine: A precursor in the synthesis of 2-Amino-4-(trimethylsilylethynyl)pyrimidine.

2-Amino-4-ethynylpyrimidine: Similar structure but lacks the trimethylsilyl group, which can affect its reactivity and biological activity.

2-Amino-4-(phenylethynyl)pyrimidine: Contains a phenyl group instead of a trimethylsilyl group, leading to different chemical and biological properties.

Uniqueness

2-Amino-4-(trimethylsilylethynyl)pyrimidine is unique due to the presence of the trimethylsilylethynyl group, which can enhance its stability and modify its electronic properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-4-(trimethylsilylethynyl)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with an amino group at position 2 and a trimethylsilylethynyl substituent at position 4. This unique structure is believed to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including 2-Amino-4-(trimethylsilylethynyl)pyrimidine, exhibit a range of biological activities:

- Antitumor Activity : Compounds in this class have been investigated for their potential in cancer treatment. Preliminary studies suggest that they may inhibit tumor growth through various mechanisms, including targeting specific kinases involved in cell proliferation.

- Kinase Inhibition : The compound has been assessed for its ability to inhibit kinases, which are crucial in many signaling pathways related to cancer progression. For instance, studies have shown that similar pyrimidine derivatives can effectively inhibit tyrosine kinases involved in solid tumors .

Antitumor Activity

A study evaluating several pyrimidine derivatives reported significant antitumor effects with IC50 values indicating potency against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 2.74 µM

- HepG2 (liver cancer) : IC50 = 4.92 µM

- A549 (lung cancer) : IC50 = 1.96 µM

These results suggest that compounds similar to 2-Amino-4-(trimethylsilylethynyl)pyrimidine may exhibit comparable efficacy against these cell lines .

Kinase Inhibition Studies

In silico modeling and subsequent in vitro studies have demonstrated that pyrimidines can act as effective inhibitors of specific kinases:

- PfCDPK4 : A series of pyrrolo[2,3-d]pyrimidines were designed and tested, showing promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM against this malaria-related kinase .

- Tyrosine Kinases : A collection of 2-amino-4,6-diaryl-pyrimidines was synthesized and evaluated for their inhibitory effects on tyrosine kinases associated with lung and pancreatic cancers, further supporting the potential of pyrimidines in targeted cancer therapies .

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Line/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 2.74 | |

| Antitumor | HepG2 | 4.92 | |

| Antitumor | A549 | 1.96 | |

| Kinase Inhibition | PfCDPK4 | 0.210 - 0.530 | |

| Tyrosine Kinase Inhibition | Various | Variable |

The biological activity of 2-Amino-4-(trimethylsilylethynyl)pyrimidine is believed to stem from its ability to interact with specific proteins involved in signal transduction pathways. These interactions can lead to the modulation of key cellular processes such as apoptosis, proliferation, and differentiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.